molecular formula C8H12O3 B1231478 5-Oxo-7-octenoic acid

5-Oxo-7-octenoic acid

Cat. No.: B1231478
M. Wt: 156.18 g/mol
InChI Key: HWLHBDCASWFKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-7-octenoic acid (C₈H₁₂O₃; molecular weight: 157.08599 g/mol) is a medium-chain unsaturated dicarboxylic acid derivative characterized by a ketone group at the 5th carbon and a double bond at the 7th position . Its IUPAC name is 5-oxo-7-octenoic acid, and its SMILES representation is OC(=O)CCC(=O)C=CC, reflecting its linear structure with one hydrogen bond donor and three acceptors . Key physicochemical properties include a logP value of 1.39 (indicating moderate lipophilicity), a topological polar surface area of 54.37 Ų, and six rotatable bonds, suggesting conformational flexibility .

It is also linked to epigenetic regulation, particularly DNA methylation at LINE-1 and H19 loci, which may reflect its role in fatty acid oxidation pathways .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

5-oxooct-7-enoic acid

InChI

InChI=1S/C8H12O3/c1-2-4-7(9)5-3-6-8(10)11/h2H,1,3-6H2,(H,10,11)

InChI Key

HWLHBDCASWFKNP-UHFFFAOYSA-N

SMILES

C=CCC(=O)CCCC(=O)O

Canonical SMILES

C=CCC(=O)CCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 5-oxo-7-octenoic acid but exhibit distinct biological and physicochemical properties:

Compound Molecular Formula Key Features Biological Role Physicochemical Properties
5-Oxo-7-octenoic acid C₈H₁₂O₃ Ketone at C5, double bond at C7 Biomarker for adiposity; associated with LINE-1/H19 methylation logP: 1.39; 6 rotatable bonds; polar surface area: 54 Ų
5-Oxooctanoic acid C₈H₁₄O₃ Ketone at C5, fully saturated chain Industrial intermediate; no reported metabolic roles logP: ~1.5 (estimated); higher solubility in nonpolar solvents
4-Oxo-5-phenylpentanoic acid C₁₁H₁₂O₃ Ketone at C4, phenyl group at C5 Detected in lentil extracts; potential anti-inflammatory properties Higher aromaticity; logP: ~2.0 (estimated)
5-Amino-4-oxopentanoic acid C₅H₉NO₃ Ketone at C4, amino group at C5 Precursor in heme biosynthesis (e.g., 5-aminolevulinic acid derivatives) logP: -0.8; hydrophilic due to amino group

Key Differences and Implications

Amino-substituted oxo acids (e.g., 5-amino-4-oxopentanoic acid) exhibit divergent roles, such as involvement in heme synthesis, due to their nitrogen-containing functional groups .

Epigenetic Associations: Unlike other dicarboxylic acids (e.g., FA 17:3 DiC), 5-oxo-7-octenoic acid uniquely correlates with reduced adiposity and sex-specific DNA methylation patterns, suggesting a specialized metabolic role .

Physical Properties: The lower logP of 5-oxo-7-octenoic acid compared to phenyl-substituted analogs (e.g., 4-oxo-5-phenylpentanoic acid) implies better aqueous solubility, which may influence its bioavailability and distribution in biological systems .

Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Oxo-7-octenoic acid, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as oxidation of precursor alkenes or ketonization of appropriate carboxylic acids. For example, analogues like 7-oxo substituted compounds are synthesized via Michael addition or catalytic oxidation, starting from substituted benzoates . Critical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm backbone structure and functional groups (e.g., keto and enoic moieties) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Chromatography (HPLC/GC) : To assess purity and isolate intermediates .

Q. How should researchers design experiments to assess the stability of 5-Oxo-7-octenoic acid under varying physiological conditions?

  • Methodological Answer : Stability studies should simulate physiological environments (e.g., pH 2–8, 37°C) using buffered solutions. Monitor degradation via:

  • High-Performance Liquid Chromatography (HPLC) : Quantify intact compound over time .
  • Spectrophotometry : Track absorbance changes indicative of structural breakdown .
  • Mass Spectrometry : Identify degradation byproducts . Include controls for temperature and light exposure to isolate degradation pathways .

Q. Which spectroscopic methods are most effective for characterizing the keto and enoic functional groups in 5-Oxo-7-octenoic acid?

  • Methodological Answer :

  • FTIR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and conjugated double bonds (C=C, ~1600 cm⁻¹) .
  • ¹³C NMR : Distinguishes keto (δ ~200–220 ppm) and enoic (δ ~120–140 ppm) carbons .
  • UV-Vis Spectroscopy : Detects π→π* transitions in conjugated systems (e.g., enoic acid groups) .

Advanced Research Questions

Q. What conflicting data exist regarding the bioactivity of 5-Oxo-7-octenoic acid derivatives, and how can researchers reconcile these discrepancies?

  • Methodological Answer : Studies on 7-oxo analogues (e.g., 5-DATHF) report inactivity in leukemia cell lines (IC₅₀ >20 µg/mL), attributed to electronic repulsion between the 7-oxo group and receptor residues like Arg90 . Conversely, glutathione adducts (e.g., FOG7) exhibit potent chemotactic activity without calcium signaling . To resolve contradictions:

  • Conduct comparative structure-activity relationship (SAR) studies to isolate functional groups responsible for bioactivity.
  • Use molecular docking simulations to model receptor interactions and identify steric/electronic clashes .
  • Validate hypotheses via site-directed mutagenesis of putative receptor targets .

Q. What molecular modeling approaches are recommended to investigate the interaction between 5-Oxo-7-octenoic acid and potential cellular receptors?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities and poses within receptor active sites (e.g., G-protein-coupled receptors implicated in chemotaxis) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in physiological conditions (e.g., lipid bilayers) to assess stability and conformational changes .
  • Quantum Mechanical (QM) Calculations : Evaluate electronic interactions (e.g., charge transfer) between the keto group and receptor residues .

Q. How can researchers optimize the synthesis of 5-Oxo-7-octenoic acid to improve yield while maintaining stereochemical purity?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) for selective oxidation of precursors .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics and reduce side reactions .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose derivatives) to resolve enantiomers during purification .

Q. What in vitro assays are most suitable for evaluating the pro-inflammatory or anti-inflammatory potential of 5-Oxo-7-octenoic acid?

  • Methodological Answer :

  • Chemotaxis Assays : Measure granulocyte migration using Boyden chambers, as demonstrated for FOG7 .
  • Cytokine Profiling : Quantify IL-6, TNF-α, or IL-10 via ELISA in macrophage or neutrophil cultures .
  • Actin Polymerization Assays : Fluorescently label actin to visualize cytoskeletal changes in immune cells .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of 5-Oxo-7-octenoic acid derivatives?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., structural motifs correlated with activity) .
  • Dose-Response Curves : Replicate experiments across a range of concentrations to confirm potency thresholds .
  • Cell Line Validation : Test compounds in primary cells versus immortalized lines to rule out cell-specific effects .

Key Research Findings Table

Study Focus Key Finding Reference
Synthesis of 7-oxo Analogues7-oxo substituted 5-DATHF derivatives showed no activity in leukemia cell lines
Chemotactic Activity of FOG7FOG7 induces granulocyte migration without calcium signaling
Molecular Modeling InsightsElectronic repulsion between 7-oxo group and Arg90 explains inactivity
Analytical CharacterizationNMR and MS are critical for structural validation of keto-enoic acids

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-7-octenoic acid
Reactant of Route 2
Reactant of Route 2
5-Oxo-7-octenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.